molecular formula C22H28N2O3 B2576311 N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide CAS No. 941964-97-2

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide

Cat. No.: B2576311
CAS No.: 941964-97-2
M. Wt: 368.477
InChI Key: PNXLVWSREZKRMU-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide is a synthetic organic compound with the CAS number 941964-97-2 and a molecular formula of C 22 H 28 N 2 O 3 . It features a complex structure that incorporates a 3,5-dimethylbenzamide group linked to a 4-methoxyphenyl ring via a morpholinoethyl chain. This specific architecture, which includes both aromatic systems and a morpholine moiety, is often explored in medicinal chemistry and pharmaceutical research for its potential interaction with biological targets. Computed properties indicate a molecular weight of 368.47 g/mol, a topological polar surface area of 50.8 Ų, and an XLogP3 value of 3.1, suggesting moderate lipophilicity . The presence of the morpholine group, a common feature in bioactive molecules, points to potential applications in the design and synthesis of receptor ligands or enzyme inhibitors. Researchers value this compound as a building block for developing novel therapeutic agents and as a tool for probing biological mechanisms. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-16-12-17(2)14-19(13-16)22(25)23-15-21(24-8-10-27-11-9-24)18-4-6-20(26-3)7-5-18/h4-7,12-14,21H,8-11,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXLVWSREZKRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.

    Amide Formation: The acid chloride is then reacted with 3,5-dimethylaniline in the presence of a base such as triethylamine to form the amide intermediate.

    Morpholinoethyl Substitution: The final step involves the reaction of the amide intermediate with morpholine in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Amide Hydrolysis and Stability

The benzamide group is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Prolonged exposure to concentrated HCl (6 M, reflux) may cleave the amide bond, yielding 3,5-dimethylbenzoic acid and the corresponding amine derivative .

  • Enzymatic Hydrolysis : Esterase-like enzymes (e.g., pig liver esterase) can hydrolyze structurally similar benzamides, though steric hindrance from the 3,5-dimethyl groups may slow the reaction .

Key Stability Data :

ConditionReaction OutcomeYieldSource
6 M HCl, refluxCleavage to benzoic acid + amine~85%
NaOH (1 M), 80°CPartial hydrolysis (<20% in 4 h)<20%

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl group activates the aromatic ring toward EAS. Potential reactions include:

  • Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methoxy group .

  • Halogenation : N-Bromosuccinimide (NBS) in DMF selectively brominates the methoxyphenyl ring .

Example Reaction :

text
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide + NBS (DMF, 50°C) → Brominated product (C-3 or C-5 position)

Yield : ~70% (based on analogous benzamide brominations) .

Morpholine Ring Modifications

The morpholine moiety can undergo alkylation or oxidation:

  • Quaternization : Reacts with methyl iodide in acetonitrile to form a quaternary ammonium salt .

  • Oxidation : Treatment with m-CPBA oxidizes morpholine to morpholine N-oxide, enhancing solubility .

Reaction Pathway :

text
Morpholinoethyl group + m-CPBA (CH₂Cl₂, 0°C) → Morpholine N-oxide derivative

Yield : >90% (similar to compound 42 in ).

Functionalization of the Amide Side Chain

The secondary amine in the morpholinoethyl group is nucleophilic and participates in:

  • Acylation : Reacts with acetyl chloride to form an acetamide derivative .

  • Suzuki Coupling : Iodination at the benzene ring (via NIS) enables palladium-catalyzed cross-coupling with aryl boronic acids .

Example Synthesis :

text
Intermediate **29** (from [5]) + 3,4-dimethoxyphenylboronic acid → Biaryl product (85% yield)

Photochemical and Thermal Stability

  • UV Degradation : Exposure to UV light (254 nm) induces C-N bond cleavage in the morpholine ring, forming a secondary amine .

  • Thermal Stability : Stable up to 200°C (TGA data), with decomposition observed at 220°C .

Catalytic Hydrogenation

The morpholine ring and aromatic methoxy group remain intact under H₂/Pd-C, but nitro intermediates (if present) reduce to amines :

text
Nitro derivative + H₂ (Pd/C, THF) → Amino derivative (95% yield)

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally similar to N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide exhibit significant anticancer properties. For instance, derivatives of benzamides have been studied for their ability to induce apoptosis in cancer cells. A notable study found that certain benzamide derivatives could effectively inhibit cancer cell proliferation by targeting specific cellular pathways, including the modulation of apoptosis-related proteins .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties. Similar benzamide derivatives have shown efficacy against various bacterial strains and fungi. Studies suggest that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways, leading to cell death .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the morpholinoethyl group.
  • Coupling with 3,5-dimethylbenzoyl chloride.
  • Final purification through crystallization or chromatography.

Case Studies

  • A study demonstrated the successful synthesis of a related compound that exhibited potent anticancer activity in vitro and in vivo models .
  • Another case highlighted the use of benzamide derivatives as potential therapeutic agents for treating resistant bacterial infections.

Table 1: Summary of Biological Activities

Compound NameActivity TypeEffectivenessReference
DMPBAnticancerHigh
Benzamide DerivativeAntimicrobialModerate

Table 2: Synthesis Overview

StepReaction TypeConditions
Morpholino FormationAlkylationBase-catalyzed reaction
CouplingAcylationAnhydrous conditions
PurificationChromatographySilica gel

Future Research Directions

Future studies should focus on:

  • Exploring Structure-Activity Relationships : Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models to evaluate therapeutic potential.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. It is believed to bind to certain proteins, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzamide Derivatives with Methoxyphenyl Groups

N-(4-Methoxyphenyl)-3,5-dimethylbenzamide (CAS 701220-53-3)

  • Structure: Shares the 3,5-dimethylbenzamide and 4-methoxyphenyl groups but lacks the morpholinoethyl chain.
  • Key Differences : Absence of the morpholine ring likely reduces polarity and alters pharmacokinetic profiles compared to the target compound.
  • Relevance : Highlights the role of the 4-methoxyphenyl group in aromatic stacking interactions, a feature critical in ligand-receptor binding .

2-(4-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19s)

  • Structure: Contains a 4-methoxyphenylacetamide group linked to a phenoxy-propanoic acid scaffold.
  • Key Differences: The carboxylic acid group and phenoxy linkage distinguish it from the target compound’s benzamide-morpholinoethyl system.
  • Synthesis Insight : Similar use of amide coupling (e.g., HBTU-mediated reactions) may apply to the target compound’s synthesis .

Morpholinoethyl-Containing Compounds

N-(2-Morpholinoethyl)acetamide Derivatives (e.g., )

  • Structure: Features a morpholinoethyl group attached to an acetamide core.
  • Key Differences : The absence of aromatic substituents (e.g., 3,5-dimethylbenzamide) may limit lipophilicity and biological target engagement.
  • Synthesis Insight: Refluxing with sodium hydroxide and α-halogenated ketones (as in ) could be relevant for introducing the morpholinoethyl side chain .

Bis(morpholino-1,3,5-triazine) Derivatives (e.g., Compound 30 in )

  • Structure : Incorporates morpholine rings into a triazine-ureido-benzamide scaffold.
  • Key Differences : The triazine core and ureido linkage contrast with the target’s benzamide structure, suggesting divergent biological targets (e.g., kinase inhibition vs. GPCR modulation).
  • Synthesis Insight : Use of HBTU and Hunig’s base for amide bond formation is a shared strategy with benzamide analogs .

Pesticidal Benzamides (e.g., Diflufenican)

  • Structure: Shares the benzamide core but lacks morpholino or methoxyphenyl groups.
  • Function : Acts as a herbicide via phytoene desaturase inhibition.
  • Relevance : Highlights the benzamide scaffold’s versatility in diverse applications, though substituents dictate specificity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Potential Applications References
Target Compound 3,5-Dimethylbenzamide 4-Methoxyphenyl, morpholinoethyl Likely HBTU-mediated amidation Hypothesized receptor modulation
N-(4-Methoxyphenyl)-3,5-dimethylbenzamide 3,5-Dimethylbenzamide 4-Methoxyphenyl Friedel-Crafts alkylation Pharmaceutical intermediates
Compound 19s () Phenoxy-propanoic acid 4-Methoxyphenylacetamide HBTU-mediated coupling Radiotherapy sensitizers
UR-12 () Indole-carboxamide Morpholinoethyl, methoxy Not specified Controlled substance
Diflufenican () Benzamide Trifluoromethylphenoxy Classical amidation Herbicide

Research Findings and Insights

  • Synthetic Strategies : The target compound’s synthesis may involve amide coupling (HBTU) and Friedel-Crafts reactions, as seen in analogs .
  • Structure-Activity Relationships (SAR): The 4-methoxyphenyl group enhances aromatic interactions, while the morpholinoethyl chain may improve solubility or target engagement .
  • Contradictions and Gaps: associates morpholinoethyl groups with controlled substances, yet pesticidal benzamides () lack such features. This dichotomy underscores the need for targeted biological testing of the compound.

Biological Activity

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide is a synthetic compound that exhibits significant biological activity, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C18H24N2O2C_{18}H_{24}N_{2}O_{2}. It features a morpholino group and a 4-methoxyphenyl moiety, contributing to its unique structural properties. The presence of the 3,5-dimethylbenzamide enhances its potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological receptors and enzymes. Notably, compounds with similar structures have been shown to modulate melanocortin receptors, which are involved in numerous physiological processes such as energy homeostasis and metabolic regulation.

Binding Affinity Studies

Studies assessing the binding affinity of this compound towards melanocortin receptors utilize techniques like surface plasmon resonance (SPR) and radiolabeled binding assays. These methods provide insights into the compound's efficacy as a ligand for these receptors.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description Reference
Receptor Interaction Modulates melanocortin receptors
Potential Therapeutic Uses Targeting obesity and metabolic disorders
Mechanism of Action Inhibits specific enzymes related to metabolic pathways
Structural Comparison Unique morpholino group enhances pharmacological properties

Case Studies and Research Findings

  • Melanocortin Receptor Modulation : A study demonstrated that related compounds effectively modulated melanocortin receptors, leading to alterations in appetite regulation and energy expenditure. The specific binding characteristics of this compound suggest it may serve as a lead compound for further drug development targeting obesity-related pathways.
  • Inhibition of Enzymatic Activity : Another study highlighted the compound's potential to inhibit enzymes involved in metabolic processes. This inhibition could lead to reduced cell proliferation in certain cancer models, indicating its applicability in cancer therapy .
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies have identified modifications that enhance the potency of similar compounds. For instance, replacing specific functional groups has yielded derivatives with improved efficacy against cancer cell lines, suggesting that structural optimization could further enhance the biological activity of this compound .

Q & A

Basic Research Questions

Q. What coupling reagents and conditions are commonly used for synthesizing benzamide derivatives like N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3,5-dimethylbenzamide?

  • Methodological Answer : Benzamide derivatives are typically synthesized using carbodiimide-based coupling reagents. For example, DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) as an additive is effective for activating carboxylic acids, enabling amide bond formation with amines. Reaction conditions often involve anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, with yields ranging from 48% to 60% after purification via silica gel chromatography .

Q. How can structural confirmation of this compound be performed using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
  • ¹H-NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (singlet ~δ 3.8 ppm), and morpholine protons (δ 2.5–3.5 ppm).
  • Elemental Analysis : Validate empirical formula consistency (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What solvent and pH conditions optimize fluorescence studies for benzamide analogs?

  • Methodological Answer : Fluorescence intensity is maximized at pH 5 and 25°C in polar aprotic solvents (e.g., DMSO or acetonitrile). Stability over time should be verified by measuring intensity at λex 340 nm and λem 380 nm for 1–24 hours. Use phosphate or acetate buffers to maintain pH .

Advanced Research Questions

Q. How can discrepancies in NMR data for morpholine-containing benzamides be resolved?

  • Methodological Answer : Morpholine protons often exhibit complex splitting due to conformational flexibility. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Solvent effects (e.g., DMSO-d6 vs. CDCl3) may shift resonances; compare spectra in multiple solvents. For ambiguous peaks, spiking with authentic reagents or computational modeling (DFT) can assist .

Q. What strategies improve low yields in the synthesis of tertiary amides with bulky substituents?

  • Methodological Answer :

  • Alternative Coupling Reagents : Replace DCC/HOBt with HATU or PyBOP for sterically hindered substrates.
  • Temperature Control : Heating to 85°C (reflux in DCM) can accelerate coupling but may require inert atmospheres to prevent side reactions.
  • Purification : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate 10:1 to 1:1) to separate byproducts .

Q. How do substituents on the benzamide core influence fluorescence quantum yield?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) enhance fluorescence by stabilizing excited states. Compare derivatives via:

  • Stern-Volmer Analysis : Measure quenching constants (KSV) with ionic quenchers like KI.
  • Computational Modeling : Calculate HOMO-LUMO gaps using Gaussian or ORCA to predict emission wavelengths.
  • Tabulated Example :
Substituentλem (nm)Quantum YieldReference
3,5-Dimethyl3800.45
4-Methoxy3750.52

Q. What analytical techniques validate the absence of residual coupling reagents in the final product?

  • Methodological Answer :

  • HPLC-MS : Monitor for DCC-derived byproducts (e.g., dicyclohexylurea) using a C18 column and ESI-MS in positive ion mode.
  • TLC Staining : Use ninhydrin for free amines or iodine vapor for carbodiimides.
  • Elemental Analysis : Ensure residual nitrogen content aligns with the theoretical formula .

Data Contradiction Analysis

Q. How should researchers address conflicting fluorescence binding constants (Kd) reported for similar benzamides?

  • Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or probe concentration. Standardize protocols by:

Using identical buffer systems (e.g., 10 mM phosphate, pH 5).

Validating ligand:receptor stoichiometry via Job’s plot.

Repeating measurements with orthogonal techniques (e.g., ITC vs. fluorescence anisotropy) .

Key Notes for Experimental Design

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres for moisture-sensitive reagents.
  • Characterization : Combine multiple spectroscopic methods (NMR, IR, MS) for unambiguous confirmation.
  • Fluorescence : Pre-equilibrate samples at 25°C for 30 minutes before measurements to ensure thermal stability .

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